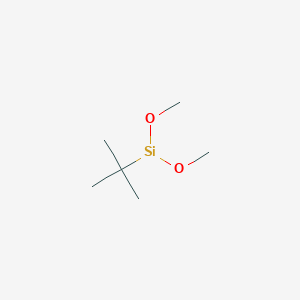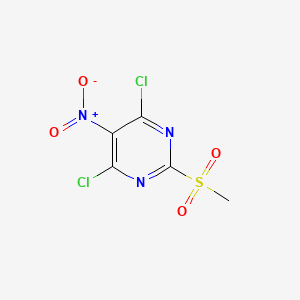
Butane, 1,1-bis(1-methylethoxy)-
概要
説明
Butane, 1,1-bis(1-methylethoxy)-, also known as 1,1-diisopropoxybutane, is an organic compound with the molecular formula C10H22O2 and a molecular weight of 174.28 g/mol . This compound is a type of ether, specifically a diisopropyl acetal of butyraldehyde . It is used in various chemical applications due to its unique properties.
準備方法
The synthesis of Butane, 1,1-bis(1-methylethoxy)- typically involves the reaction of butyraldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then reacts with another molecule of isopropyl alcohol to form the acetal . Industrial production methods may involve continuous flow processes to optimize yield and purity.
化学反応の分析
Butane, 1,1-bis(1-methylethoxy)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form butyric acid and isopropyl alcohol.
Reduction: Reduction reactions can convert it back to butyraldehyde and isopropyl alcohol.
Substitution: It can undergo nucleophilic substitution reactions where the isopropoxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Butane, 1,1-bis(1-methylethoxy)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of other acetals and ethers.
Biology: It can be used in the study of metabolic pathways involving acetals and ethers.
Medicine: Research into its potential use as a pharmaceutical intermediate is ongoing.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of Butane, 1,1-bis(1-methylethoxy)- involves its ability to act as a protecting group for carbonyl compounds in organic synthesis. By forming an acetal, it protects the carbonyl group from unwanted reactions during subsequent synthetic steps. The acetal can later be hydrolyzed back to the original carbonyl compound under acidic conditions .
類似化合物との比較
Butane, 1,1-bis(1-methylethoxy)- can be compared with other acetals such as:
Ethane, 1,1-diethoxy-: Similar in structure but with ethyl groups instead of isopropyl groups.
Propane, 1,1-dimethoxy-: Similar but with methyl groups.
Butane, 1,1-dimethoxy-: Similar but with methoxy groups instead of isopropoxy groups.
The uniqueness of Butane, 1,1-bis(1-methylethoxy)- lies in its specific steric and electronic properties imparted by the isopropoxy groups, which can influence its reactivity and stability in chemical reactions.
特性
IUPAC Name |
1,1-di(propan-2-yloxy)butane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-6-7-10(11-8(2)3)12-9(4)5/h8-10H,6-7H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSNHMWGGZTDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(OC(C)C)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80600860 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13002-15-8 | |
| Record name | 1,1-Bis[(propan-2-yl)oxy]butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80600860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![trans-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate](/img/structure/B3046700.png)
![3-[3-(trifluoromethyl)phenoxy]benzoic Acid](/img/structure/B3046701.png)






